N~1~-[4-(aminosulfonyl)phenyl]-N~2~,N~2~-dimethylglycinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N1-[4-(aminosulfonyl)phenyl]-N2,N2-dimethylglycinamide" involves complex organic synthesis techniques, including condensation reactions and chemoselective alkylation. For instance, aza-sulfurylglycinyl tripeptide analogs, which share structural similarities with the target compound, were synthesized from amino acid building blocks through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, demonstrating the intricate steps involved in creating such peptidomimetics (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Molecular Structure Analysis
The structural characterization of compounds akin to "N1-[4-(aminosulfonyl)phenyl]-N2,N2-dimethylglycinamide" often involves advanced analytical techniques such as X-ray crystallography. For example, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and structurally characterized to understand the molecular-electronic structure, highlighting the significance of structural analysis in understanding the properties and potential applications of these compounds (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide derivatives, including those related to "N1-[4-(aminosulfonyl)phenyl]-N2,N2-dimethylglycinamide," are of particular interest. Studies on the electrochemical and chemical synthesis of different types of sulfonamide derivatives highlight the diverse reactivity patterns and the potential for creating a wide range of sulfonamide-based compounds with varying properties (Khazalpour & Nematollahi, 2015).
properties
IUPAC Name |
2-(dimethylamino)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)7-10(14)12-8-3-5-9(6-4-8)17(11,15)16/h3-6H,7H2,1-2H3,(H,12,14)(H2,11,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGUIYPIRBOCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209619 |
Source
|
Record name | N-[4-(Aminosulfonyl)phenyl]-2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminosulfonyl)phenyl]-2-(dimethylamino)acetamide | |
CAS RN |
343968-77-4 |
Source
|
Record name | N-[4-(Aminosulfonyl)phenyl]-2-(dimethylamino)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343968-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Aminosulfonyl)phenyl]-2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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